molecular formula C14H21BrN2O B15588066 UNC-2170

UNC-2170

Katalognummer: B15588066
Molekulargewicht: 313.23 g/mol
InChI-Schlüssel: XUFUVCIZFNREBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

a 53BP1 ligand;  structure in first source

Eigenschaften

Molekularformel

C14H21BrN2O

Molekulargewicht

313.23 g/mol

IUPAC-Name

3-bromo-N-[3-(tert-butylamino)propyl]benzamide

InChI

InChI=1S/C14H21BrN2O/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18)

InChI-Schlüssel

XUFUVCIZFNREBI-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Probing the Selectivity of UNC-2170: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the selectivity profile of UNC-2170, a fragment-like ligand targeting the p53-binding protein 1 (53BP1). 53BP1 is a crucial protein in the DNA Damage Repair (DDR) pathway, specifically playing a central role in the non-homologous end joining (NHEJ) repair of double-strand breaks (DSBs).[1] this compound acts as an antagonist by binding to the tandem tudor domain of 53BP1, the same domain responsible for recognizing methylated lysine (B10760008) residues on histone proteins, thereby competing with endogenous substrates.[2] This guide summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile

This compound has been characterized as a selective ligand for 53BP1. Its binding affinity and inhibitory concentration have been determined against its primary target and a panel of other methyl-lysine (Kme) reader proteins. The following tables summarize the available quantitative data.

Table 1: Binding Affinity and Inhibitory Concentration for 53BP1

ParameterValueMethod
IC5029 ± 7.4 µMAlphaScreen
Kd22 ± 2.5 µMIsothermal Titration Calorimetry (ITC)

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Table 2: Selectivity Profile against other Methyl-Lysine (Kme) Reader Proteins

This compound demonstrates at least 17-fold selectivity for 53BP1 over other Kme reader proteins tested.[1][2][3] The IC50 values against a panel of nine other Kme readers were all determined to be significantly higher than that for 53BP1.

Target ProteinIC50 (µM)
CBX7> 500
JARID1A> 500
PHF1> 500
PHF19> 500
PHF23> 500
UHRF1> 500
L3MBTL1> 500
L3MBTL3> 500
MBTD1> 500

Data obtained from AlphaScreen assays at concentrations up to 500 µM.[2]

Experimental Protocols

The characterization of this compound's selectivity profile involved several key biophysical and cellular assays. The methodologies for these experiments are detailed below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based proximity assay was employed to determine the IC50 value of this compound against 53BP1 and other Kme reader proteins.

Principle: The assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity. For the 53BP1 assay, a biotinylated histone H4 peptide dimethylated on lysine 20 (H4K20me2), the natural ligand for 53BP1's tudor domain, is bound to streptavidin-coated donor beads. The 53BP1 protein is tagged (e.g., with GST) and captured by antibody-coated acceptor beads. When 53BP1 binds to the H4K20me2 peptide, the beads are brought close, generating a light signal. This compound, by competing with the peptide for binding to 53BP1, disrupts this interaction, leading to a decrease in the signal.

Methodology:

  • Reagent Preparation: Biotinylated H4K20me2 peptide, GST-tagged 53BP1, streptavidin-coated donor beads, and anti-GST acceptor beads are prepared in an appropriate assay buffer.

  • Compound Incubation: A serial dilution of this compound is incubated with 53BP1 and the biotinylated H4K20me2 peptide to allow for competitive binding to reach equilibrium.

  • Bead Addition: The streptavidin-coated donor beads and anti-GST acceptor beads are added to the mixture.

  • Signal Detection: After an incubation period in the dark, the plate is read on an AlphaScreen-capable plate reader to measure the luminescent signal.

  • Data Analysis: The signal intensity is plotted against the concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

cluster_binding Binding Complex Formation cluster_beads Bead Association cluster_inhibition Inhibition by this compound H4K20me2_Peptide Biotin-H4K20me2 Peptide 53BP1_Protein GST-53BP1 Protein H4K20me2_Peptide->53BP1_Protein Binds Donor_Bead Streptavidin Donor Bead H4K20me2_Peptide->Donor_Bead Attaches to Acceptor_Bead Anti-GST Acceptor Bead 53BP1_Protein->Acceptor_Bead Attaches to Signal_Generation Light Signal Acceptor_Bead->Signal_Generation Proximity leads to This compound This compound This compound->53BP1_Protein Competes with H4K20me2 for binding No_Signal No Signal This compound->No_Signal Inhibition leads to

AlphaScreen Assay Workflow for this compound.
Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (53BP1) in a sample cell. The heat released or absorbed upon binding is measured by a sensitive calorimeter. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

Methodology:

  • Sample Preparation: The 53BP1 protein and this compound are dialyzed against the same buffer to minimize heats of dilution. The concentrations of both are precisely determined.

  • Titration: The ITC instrument is equilibrated at a constant temperature. A series of small injections of the this compound solution are made into the 53BP1 solution in the sample cell.

  • Heat Measurement: The instrument measures the heat change after each injection.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.

Syringe Syringe with this compound Titration Titration (Injections) Syringe->Titration Sample_Cell Sample Cell with 53BP1 Heat_Change Measurement of Heat Change (ΔH) Sample_Cell->Heat_Change Titration->Sample_Cell Binding_Isotherm Generation of Binding Isotherm Heat_Change->Binding_Isotherm Thermodynamic_Parameters Calculation of Kd, n, ΔH, ΔS Binding_Isotherm->Thermodynamic_Parameters

Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess the engagement of a compound with its target protein in a cellular environment.

Principle: The binding of a ligand to a protein can alter its thermal stability. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Methodology:

  • Cell Treatment: Cells are incubated with this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of soluble 53BP1 in each sample is quantified, typically by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization and therefore, target engagement.

Signaling Pathway Context

This compound's target, 53BP1, is a key regulator in the DNA Damage Response (DDR) pathway. Specifically, it functions in the choice between two major DNA double-strand break (DSB) repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). 53BP1 promotes NHEJ, which is active throughout the cell cycle, by protecting the DSB ends from resection.

In the context of BRCA1-deficient cancers, where HR is impaired, inhibiting 53BP1 can be a therapeutic strategy. By blocking 53BP1, this compound can potentially restore HR by allowing DNA end resection, leading to synthetic lethality in these cancer cells.

cluster_DDR DNA Damage Response cluster_inhibition Inhibition by this compound DNA_DSB DNA Double-Strand Break ATM_Activation ATM Activation DNA_DSB->ATM_Activation H2AX_Phosphorylation γH2AX Formation ATM_Activation->H2AX_Phosphorylation 53BP1_Recruitment 53BP1 Recruitment (via Tudor Domain) H2AX_Phosphorylation->53BP1_Recruitment NHEJ_Pathway Non-Homologous End Joining (NHEJ) 53BP1_Recruitment->NHEJ_Pathway HR_Pathway Homologous Recombination (HR) 53BP1_Recruitment->HR_Pathway Inhibits Resection, Suppressing HR DNA_Repair DNA Repair NHEJ_Pathway->DNA_Repair HR_Pathway->DNA_Repair This compound This compound This compound->53BP1_Recruitment Inhibits This compound->HR_Pathway Promotes HR (in some contexts)

This compound's role in the DNA Damage Response pathway.

Conclusion

This compound is a valuable research tool for studying the function of 53BP1. It exhibits a clear selectivity for 53BP1 over other tested methyl-lysine reader proteins. The methodologies described herein provide a framework for the continued investigation of this compound and the development of more potent and selective 53BP1 inhibitors. Further studies, including broad kinome scanning, would provide a more complete understanding of its off-target profile. The ability of this compound to modulate the DNA damage response pathway underscores the therapeutic potential of targeting 53BP1 in specific cancer contexts.

References

An In-Depth Technical Guide to the Interaction of UNC-2170 with 53BP1 and its Antagonism of Histone H4K20me2 Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC-2170 is a small molecule antagonist of p53 binding protein 1 (53BP1), a critical factor in the DNA damage response (DDR). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a competitive inhibitor of the 53BP1 tandem tudor domain's interaction with dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2). We present detailed quantitative data on its binding affinity and selectivity, along with step-by-step experimental protocols for key biochemical and cellular assays. Furthermore, we visualize the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound as a chemical tool to probe 53BP1 function.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. Double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, and their improper repair can lead to genomic instability, a hallmark of cancer. Cells have evolved sophisticated signaling networks, collectively known as the DNA damage response (DDR), to detect DSBs and orchestrate their repair. A key player in the DDR is the p53 binding protein 1 (53BP1), which is recruited to DSB sites and promotes the non-homologous end joining (NHEJ) pathway of DNA repair.[1]

The recruitment of 53BP1 to DSBs is a highly regulated process that involves the recognition of specific post-translational modifications on histone proteins. The tandem tudor domain of 53BP1 specifically binds to histone H4 dimethylated at lysine 20 (H4K20me2), a mark that becomes accessible at sites of DNA damage.[2] This interaction is crucial for the localization and function of 53BP1 in the DDR.

This compound was identified as a fragment-like small molecule that competitively binds to the H4K20me2 binding pocket of the 53BP1 tandem tudor domain.[2] As such, this compound serves as a valuable chemical probe to investigate the biological roles of the 53BP1-H4K20me2 interaction and to explore the therapeutic potential of targeting this axis in diseases such as cancer.

Quantitative Data

The binding affinity and selectivity of this compound for 53BP1 have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data.

ParameterValueAssayReference
IC50 (53BP1)29 µMAlphaScreen[3]
Kd (53BP1)22 µMIsothermal Titration Calorimetry (ITC)[3]
Table 1: Binding Affinity of this compound for 53BP1.
Methyl-lysine Reader ProteinIC50 (µM)
53BP1 29
L3MBTL1>100
L3MBTL3>100
CBX7>100
UHRF1 (Tudor)>100
PHF1>100
PHF19>100
MBTD1>100
JARID1A (PHD3)>100
PHF23>100
Table 2: Selectivity Profile of this compound.[1]

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway Involving 53BP1

The recruitment of 53BP1 to sites of DNA double-strand breaks is a critical step in the non-homologous end joining (NHEJ) repair pathway. This process is initiated by the recognition of the break and the subsequent signaling cascade that leads to the modification of chromatin, including the exposure of the H4K20me2 mark. This compound acts by blocking the interaction between the tandem tudor domain of 53BP1 and H4K20me2, thereby inhibiting its recruitment and downstream signaling.

DNA_Damage_Response This compound Mechanism of Action in the DNA Damage Response DSB DNA Double-Strand Break ATM ATM Kinase DSB->ATM H2AX Histone H2AX ATM->H2AX phosphorylates gammaH2AX γH2AX H2AX->gammaH2AX MDC1 MDC1 gammaH2AX->MDC1 recruits RNF8_RNF168 RNF8/RNF168 MDC1->RNF8_RNF168 recruits H2AK15ub H2AK15ub RNF8_RNF168->H2AK15ub ubiquitinates 53BP1 53BP1 (Tandem Tudor Domain) H2AK15ub->53BP1 binds to H4K20me2 Histone H4K20me2 H4K20me2->53BP1 binds to NHEJ Non-Homologous End Joining (NHEJ) 53BP1->NHEJ promotes UNC2170 This compound UNC2170->53BP1 inhibits binding to H4K20me2

Caption: this compound inhibits 53BP1 recruitment to DNA double-strand breaks.

AlphaScreen Experimental Workflow

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the interaction between two molecules. In the context of this compound, it is used to quantify the inhibition of the 53BP1-H4K20me2 interaction.

AlphaScreen_Workflow AlphaScreen Workflow for this compound cluster_0 Assay Components cluster_1 Assay Principle His_53BP1 6xHis-tagged 53BP1 (Tandem Tudor Domain) Acceptor_Bead Nickel Chelate-coated Acceptor Bead His_53BP1->Acceptor_Bead binds to Interaction 53BP1 and H4K20me2 Interact His_53BP1->Interaction Biotin_H4K20me2 Biotinylated H4K20me2 Peptide Donor_Bead Streptavidin-coated Donor Bead Biotin_H4K20me2->Donor_Bead binds to Biotin_H4K20me2->Interaction UNC2170 This compound (Inhibitor) UNC2170->Interaction inhibits Proximity Donor and Acceptor Beads in Proximity Interaction->Proximity Signal Light Emission (680 nm) -> Singlet Oxygen -> Light Emission (520-620 nm) Proximity->Signal Inhibition This compound Disrupts Interaction No_Signal No Light Emission Inhibition->No_Signal

Caption: AlphaScreen assay to measure this compound's inhibition of 53BP1-H4K20me2 binding.

Experimental Protocols

AlphaScreen Assay for 53BP1-H4K20me2 Inhibition

This protocol is adapted from the supplementary information of Perfetti et al., ACS Chem Biol, 2015.[1][4]

Materials:

  • 6xHis-tagged 53BP1 tandem tudor domain (53BP1-TTD)

  • Biotinylated H4K20me2 peptide (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK(Biotin)-NH2)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Nickel Chelate-coated Acceptor beads (PerkinElmer)

  • This compound

  • Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • 384-well white microplates (e.g., Corning #3707)

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer to the desired final concentrations.

  • Add 5 µL of the this compound dilution or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.

  • Add 5 µL of a solution containing 6xHis-53BP1-TTD and Biotin-H4K20me2 peptide in Assay Buffer to each well. The final concentrations should be optimized but are typically in the low nanomolar range.

  • Incubate the plate at room temperature for 15 minutes.

  • Add 10 µL of a mixture of Streptavidin-coated Donor beads and Nickel Chelate-coated Acceptor beads in Assay Buffer to each well. The final concentration of beads is typically 20 µg/mL.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision, PerkinElmer).

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for measuring the binding of this compound to 53BP1-TTD. Specific parameters should be optimized for the instrument used.[5][6]

Materials:

  • Purified 6xHis-tagged 53BP1-TTD

  • This compound

  • ITC Buffer: e.g., 25 mM HEPES (pH 7.5), 150 mM NaCl

  • ITC instrument (e.g., MicroCal ITC200, Malvern Panalytical)

Procedure:

  • Prepare a solution of 53BP1-TTD (typically 10-50 µM) in ITC Buffer.

  • Prepare a solution of this compound (typically 10-20 fold higher concentration than the protein) in the same ITC Buffer. It is critical that the buffer composition is identical for both the protein and the ligand to avoid heat of dilution effects.

  • Degas both solutions immediately before the experiment.

  • Load the 53BP1-TTD solution into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Set the experimental parameters, including the cell temperature (e.g., 25 °C), stirring speed, and injection parameters (e.g., a series of 2 µL injections every 150 seconds).

  • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air bubbles from the syringe tip, and discard this data point during analysis.

  • Initiate the titration experiment.

  • Analyze the resulting data by integrating the heat signals for each injection and fitting the binding isotherm to a suitable model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

53BP1 Foci Formation Assay

This cellular assay is used to assess the ability of this compound to inhibit the recruitment of 53BP1 to sites of DNA damage.[7][8]

Materials:

  • Human cell line (e.g., U2OS, HeLa)

  • This compound

  • DNA damaging agent (e.g., ionizing radiation, etoposide)

  • Primary antibody against 53BP1 (e.g., rabbit anti-53BP1)

  • Secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG)

  • DAPI for nuclear counterstaining

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

  • Induce DNA damage by, for example, exposing the cells to a defined dose of ionizing radiation (e.g., 2 Gy) and allowing them to recover for a specific time (e.g., 1 hour).

  • Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash with PBS and permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

  • Wash with PBS and block with 5% BSA for 1 hour.

  • Incubate with the primary anti-53BP1 antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4 °C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify the number and intensity of 53BP1 foci per nucleus using image analysis software (e.g., ImageJ).

Class Switch Recombination (CSR) Assay

This assay assesses the functional consequence of 53BP1 inhibition by this compound on a physiological DNA recombination process.[9][10]

Materials:

  • Splenocytes isolated from mice (e.g., C57BL/6)

  • This compound

  • Lipopolysaccharide (LPS)

  • Interleukin-4 (IL-4)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Flow cytometry antibodies (e.g., anti-IgG1-PE, anti-B220-FITC)

  • Flow cytometer

Procedure:

  • Isolate splenocytes from a mouse spleen and prepare a single-cell suspension.

  • Culture the splenocytes at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Add this compound at various concentrations or vehicle to the cell cultures.

  • Stimulate the B cells to undergo class switch recombination by adding LPS (e.g., 25 µg/mL) and IL-4 (e.g., 20 ng/mL).

  • Incubate the cells for 3-4 days at 37 °C in a 5% CO2 incubator.

  • Harvest the cells and stain them with fluorescently labeled antibodies against a B-cell marker (e.g., B220) and the switched immunoglobulin isotype (e.g., IgG1).

  • Analyze the cells by flow cytometry to determine the percentage of B cells that have successfully switched to expressing IgG1.

Conclusion

This compound is a valuable tool for studying the role of the 53BP1-H4K20me2 interaction in the DNA damage response and other biological processes. Its well-characterized in vitro and cellular activity, coupled with the detailed experimental protocols provided in this guide, should enable researchers to effectively utilize this compound in their investigations. Further exploration of the therapeutic potential of targeting the 53BP1-H4K20me2 axis may lead to the development of novel cancer therapies.

References

Methodological & Application

Application Notes and Protocols for UNC-2170 in Class Switch Recombination Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Immunoglobulin (Ig) class switch recombination (CSR) is a crucial biological process in mature B lymphocytes that allows for the diversification of antibody effector functions. This is achieved by replacing the constant region of the immunoglobulin heavy chain from IgM to IgG, IgE, or IgA, while maintaining the antigen-binding variable region. The process is initiated by activation-induced cytidine (B196190) deaminase (AID), which creates DNA double-strand breaks (DSBs) in the switch (S) regions of the immunoglobulin heavy chain locus. The repair of these DSBs, primarily through the non-homologous end joining (NHEJ) pathway, is critical for successful CSR.

One of the key proteins involved in the NHEJ pathway is p53-binding protein 1 (53BP1). 53BP1 is recruited to the sites of DSBs and plays a vital role in protecting the broken DNA ends from resection, thereby promoting their joining. The small molecule UNC-2170 is an inhibitor of 53BP1. By binding to the tandem Tudor domain of 53BP1, this compound competitively inhibits the interaction of 53BP1 with methylated histones at the sites of DNA damage, thereby disrupting its function in DNA repair. This inhibitory action makes this compound a valuable tool for studying the role of 53BP1 in various cellular processes, including CSR. In B cells, inhibition of 53BP1 by this compound has been shown to impair class switch recombination, phenocopying the effects observed in 53BP1-deficient B cells.

These application notes provide a detailed protocol for utilizing this compound in an in vitro class switch recombination assay using murine splenic B cells.

Data Presentation

Application Notes and Protocols for UNC-2170 in Cellular Lysate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC-2170 is a pioneering, fragment-like small molecule ligand that functions as an antagonist for the p53-binding protein 1 (53BP1).[1][2][3] 53BP1 is a critical protein in the DNA Damage Response (DDR) pathway, specifically playing a central role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[2] this compound exerts its inhibitory effect by binding to the tandem tudor domain of 53BP1, competitively inhibiting its interaction with dimethylated histone H4 on lysine (B10760008) 20 (H4K20me2), a key histone mark present at sites of DNA damage.[3][4] This competitive binding disrupts the recruitment and localization of 53BP1 to DSBs. In cellular lysate experiments, treatment with this compound has been shown to increase the amount of soluble 53BP1, indicating its efficacy in displacing the protein from chromatin.[1][5]

These application notes provide a detailed protocol for utilizing this compound in cellular lysate experiments to probe 53BP1 function, particularly for assessing its chromatin association.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's interaction with 53BP1.

ParameterValueSpeciesAssayReference
IC₅₀ 29 µMHumanAlphaScreen[1][5]
K_d 22 µMHumanIsothermal Titration Calorimetry (ITC)[1][5]
Cellular Effect Concentration-dependent increase in soluble 53BP1Human (HEK293T cells)Western Blot of cellular lysate fractions[1]

Signaling Pathway

The following diagram illustrates the role of 53BP1 in the DNA damage response and the mechanism of inhibition by this compound.

53BP1_Pathway cluster_0 Normal DNA Damage Response cluster_1 Inhibition by this compound DSB DNA Double-Strand Break (DSB) H4K20me2 Histone H4K20me2 DSB->H4K20me2 recruits 53BP1_active 53BP1 (Chromatin-Bound) H4K20me2->53BP1_active localizes 53BP1_inactive 53BP1 (Soluble) 53BP1_inactive->H4K20me2 binds to 53BP1_inhibited 53BP1 (Soluble, Inhibited) NHEJ Non-Homologous End Joining (NHEJ) Repair 53BP1_active->NHEJ promotes UNC2170 This compound UNC2170->53BP1_inactive binds to tandem tudor domain No_NHEJ Inhibition of NHEJ Repair 53BP1_inhibited->No_NHEJ leads to

Caption: Mechanism of 53BP1 recruitment and this compound inhibition.

Experimental Protocols

Protocol 1: Analysis of 53BP1 Solubility in Cellular Lysates Following this compound Treatment

This protocol details the treatment of cultured cells with this compound, followed by biochemical fractionation of cellular lysates and subsequent analysis of 53BP1 distribution by Western blotting.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cytoplasmic Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail)

  • Nuclear Lysis Buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)

  • Laemmli sample buffer (4X)

  • Primary antibody: anti-53BP1

  • Primary antibody: anti-Histone H3 (chromatin fraction marker)

  • Primary antibody: anti-Tubulin (soluble fraction marker)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells in 10 cm dishes and grow to 70-80% confluency.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Prepare working solutions of this compound in culture medium at final concentrations ranging from 10 µM to 100 µM. A DMSO-only control should be included.

    • A negative control compound, such as UNC2892, can also be used if available.

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for 4-6 hours at 37°C.

  • Cellular Fractionation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold Cytoplasmic Lysis Buffer to each dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 15 minutes with occasional vortexing.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the cytoplasmic (soluble) fraction.

    • Resuspend the pellet in 200 µL of ice-cold Nuclear Lysis Buffer.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.

    • The supernatant contains the nuclear soluble fraction. The remaining pellet is the chromatin-bound fraction.

    • Resuspend the chromatin pellet in 1X Laemmli buffer and sonicate to shear DNA.

  • Western Blotting:

    • Determine the protein concentration of the soluble and nuclear fractions using a BCA assay.

    • Normalize the protein amounts for each sample.

    • Prepare samples for SDS-PAGE by adding 4X Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-53BP1, anti-Histone H3, and anti-Tubulin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for 53BP1 in the soluble and chromatin-bound fractions.

    • Observe the increase in the ratio of soluble to chromatin-bound 53BP1 with increasing concentrations of this compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in the cellular lysate experiment.

UNC2170_Workflow A 1. Cell Culture (e.g., HEK293T to 70-80% confluency) B 2. This compound Treatment (10-100 µM, 4-6 hours) A->B C 3. Cell Lysis & Fractionation B->C D Soluble Fraction (Cytoplasmic & Nuclear) C->D E Chromatin-Bound Fraction C->E F 4. Protein Quantification (BCA Assay) D->F E->F G 5. Western Blotting (SDS-PAGE & Immunodetection) F->G H 6. Data Analysis (Quantify 53BP1 distribution) G->H

Caption: Workflow for analyzing 53BP1 solubility after this compound treatment.

References

Validation & Comparative

A Head-to-Head Comparison of 53BP1 Inhibitors: UNC-2170 vs. i53

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent 53BP1 inhibitors: the small molecule UNC-2170 and the genetically encoded inhibitor i53. This document synthesizes available experimental data to illuminate their respective mechanisms, potencies, and functional cellular effects.

The tumor suppressor p53 binding protein 1 (53BP1) is a critical regulator of DNA double-strand break (DSB) repair pathway choice, promoting non-homologous end joining (NHEJ) over homologous recombination (HR).[1][2][3][4] This role has made 53BP1 a key target for therapeutic intervention, particularly in contexts such as enhancing the efficiency of CRISPR-Cas9-mediated genome editing and potentially sensitizing cancer cells to certain therapies. Here, we compare this compound, a small molecule inhibitor, with i53, a genetically encoded ubiquitin variant that acts as a 53BP1 inhibitor.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative metrics for this compound and i53 based on published experimental data. It is important to note that these values were determined in different experimental systems and should be interpreted with this in mind.

ParameterThis compoundi53 (UbvG08)
Inhibitor Type Small MoleculeGenetically Encoded Ubiquitin Variant
Binding Target Tandem Tudor Domain of 53BP1Tudor Domain of 53BP1
Binding Affinity (Kd) 22 µM242 ± 52 nM
IC50 29 µM (in an AlphaScreen assay)Not Reported
Reported Cellular Effect Suppression of Class Switch RecombinationIncreased Homology-Directed Repair (up to 5.6-fold), Increased Gene Conversion (2.4-fold)

Mechanism of Action

Both this compound and i53 target the Tudor domain of 53BP1, a region responsible for recognizing histone H4 dimethylated on lysine (B10760008) 20 (H4K20me2), a key step in recruiting 53BP1 to sites of DNA damage.[5][6]

This compound is a fragment-like small molecule that binds to the methyl-lysine binding pocket of the 53BP1 tandem tudor domain.[5][6] By occupying this site, this compound competitively inhibits the interaction between 53BP1 and its histone ligand, thereby preventing its localization to DSBs.

i53 is a genetically encoded ubiquitin variant identified through phage display.[3][7] It binds with high affinity and selectivity to the Tudor domain of 53BP1, effectively occluding the ligand-binding site and blocking 53BP1 accumulation at DNA damage sites.[3][7][8]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of 53BP1 inhibition and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.

G cluster_pathway 53BP1 Signaling Pathway in DNA Repair cluster_inhibition Inhibitor Mechanism DSB DNA Double-Strand Break ATM ATM Kinase Activation DSB->ATM H2AX γH2AX Formation ATM->H2AX MDC1 MDC1 Recruitment H2AX->MDC1 RNF168 RNF168-mediated Ubiquitination MDC1->RNF168 53BP1 53BP1 RNF168->53BP1 H4K20me2 Histone H4K20me2 H4K20me2->53BP1 Tudor Domain Binding NHEJ Non-Homologous End Joining 53BP1->NHEJ Promotes HR Homologous Recombination 53BP1->HR Inhibits UNC2170 This compound TudorDomain 53BP1 Tudor Domain UNC2170->TudorDomain Binds to i53 i53 i53->TudorDomain Binds to TudorDomain->H4K20me2 Interaction Blocked G cluster_csr Class Switch Recombination (CSR) Assay Workflow cluster_crispr CRISPR Gene Editing Efficiency Assay Workflow B_cells Isolate Splenic B-cells Stimulate Stimulate with LPS + IL-4 B_cells->Stimulate Treat Treat with this compound Stimulate->Treat Culture Culture for 3-4 days Treat->Culture Stain Stain for Surface IgG1 Culture->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Cells Culture Target Cells Transfect Transfect with Cas9, gRNA, and i53-expressing vector Cells->Transfect Incubate Incubate for 48-72h Transfect->Incubate Harvest Harvest Genomic DNA Incubate->Harvest PCR PCR Amplify Target Locus Harvest->PCR Assay Analyze Editing Efficiency (e.g., T7E1 assay or NGS) PCR->Assay

References

A Comparative Guide: UNC-2170 vs. Genetic Knockdown for 53BP1 Inhibition in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of DNA damage response (DDR) pathways is paramount. The tumor suppressor protein p53-binding protein 1 (53BP1) has emerged as a critical regulator of DNA double-strand break (DSB) repair, primarily by promoting non-homologous end joining (NHEJ) and suppressing homologous recombination (HR). Consequently, inhibiting 53BP1 is a key strategy to enhance HR-mediated repair, particularly in the context of sensitizing BRCA-deficient cancers to PARP inhibitors. Two primary methods for 53BP1 inhibition are the use of the small molecule inhibitor UNC-2170 and genetic knockdown techniques such as siRNA, shRNA, or CRISPR.

This guide provides an objective comparison of this compound and genetic knockdown of 53BP1, presenting available experimental data, detailed protocols for key assays, and visualizations of the underlying biological processes to aid in the selection of the most appropriate method for your research needs.

Mechanism of Action: A Tale of Two Approaches

This compound: A Reversible Chemical Probe

This compound is a cell-permeable small molecule that acts as a competitive antagonist of 53BP1.[1][2] It specifically targets the tandem Tudor domain of 53BP1, the very domain responsible for recognizing dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2), a key step in recruiting 53BP1 to sites of DNA damage.[3] By occupying this binding pocket, this compound prevents the localization of 53BP1 to DSBs, thereby inhibiting its downstream functions in promoting NHEJ.

Genetic Knockdown: A Sustained Suppression

Genetic knockdown methods, including small interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR-Cas9 systems, aim to reduce or eliminate the expression of the 53BP1 protein. These techniques operate at the mRNA or genomic level to prevent the translation of 53BP1. The result is a sustained depletion of the 53BP1 protein, leading to a long-term inability of the cell to execute 53BP1-dependent DNA repair.

Head-to-Head Comparison: Key Advantages of this compound

While direct head-to-head quantitative comparisons in single studies are limited, the distinct mechanisms of action of this compound and genetic knockdown offer clear conceptual advantages for the chemical inhibitor in specific experimental contexts.

FeatureThis compound (Small Molecule Inhibitor)Genetic Knockdown (siRNA, shRNA, CRISPR)
Control over Inhibition High: Rapid onset and reversible upon washout. Allows for precise temporal control.Low: Onset is gradual (24-72 hours) and largely irreversible (especially with CRISPR).
Dose-Dependent Tuning Yes: The degree of 53BP1 inhibition can be finely tuned by varying the concentration of this compound.Limited: While some tuning is possible with siRNA concentration, it is less precise and can lead to off-target effects at higher concentrations.
Cell Cycle Specificity High: Can be added at specific phases of the cell cycle to investigate phase-dependent functions of 53BP1.Low: Protein is depleted throughout the cell cycle, making it difficult to study phase-specific roles without complex synchronization protocols.
Off-Target Effects Potentially lower and distinct: While off-target binding to other proteins is possible, it can be assessed using proteomics. This compound shows at least 17-fold selectivity for 53BP1 over other tested methyl-lysine reader proteins.[1][2]Well-documented: siRNA and shRNA are known to have off-target effects by silencing unintended mRNAs with partial sequence homology.[4] CRISPR can also have off-target genomic edits.
Reversibility Yes: The inhibitory effect can be reversed by washing out the compound, allowing for the study of recovery and repair kinetics.No: Genetic modifications are stable and generally not reversible, preventing the study of functional recovery.
Ease of Use High: Simple addition to cell culture media.Moderate to High: Requires transfection or transduction procedures, which can introduce variability and cellular stress.

Supporting Experimental Data

Table 1: Effect of 53BP1 Inhibition on Homologous Recombination (HR)

MethodCell LineAssayOutcomeReference
This compound U2OS53BP1 foci formationDose-dependent reduction in IR-induced 53BP1 foci[5]
53BP1 siRNA U2OSRAD51 foci formationIncreased number of RAD51 foci, indicating enhanced HR[6]
53BP1 Knockout BRCA1-deficient cellsHR efficiency (DR-GFP)Partial restoration of HR[7]

Table 2: Effect of 53BP1 Inhibition on PARP Inhibitor (PARPi) Sensitivity

MethodCell LinePARPiOutcomeReference
53BP1 Knockdown (shRNA) BRCA1-mutated mammary tumor cellsOlaparibIncreased resistance to PARPi[7]
53BP1 Depletion ATM-deficient breast cancer cellsPARPiReduced cytotoxicity of PARPi

Experimental Protocols

1. Homologous Recombination (HR) Efficiency Assay (DR-GFP Reporter)

This assay quantifies HR efficiency by measuring the restoration of a functional GFP gene.

  • Cell Line: U2OS cells stably integrated with the DR-GFP reporter cassette.

  • Procedure:

    • Seed DR-GFP U2OS cells in a 6-well plate.

    • Treat with this compound at desired concentrations or transfect with 53BP1 siRNA.

    • After 24-48 hours, transfect cells with a plasmid expressing the I-SceI endonuclease to induce a specific DSB in the reporter.

    • Incubate for 48-72 hours to allow for DNA repair.

    • Harvest cells and analyze the percentage of GFP-positive cells by flow cytometry. An increase in GFP-positive cells indicates an increase in HR efficiency.

2. Non-Homologous End Joining (NHEJ) Efficiency Assay

This assay measures the ability of cells to repair a linearized plasmid via NHEJ.

  • Procedure:

    • Treat cells with this compound or transfect with 53BP1 siRNA.

    • Transfect cells with a linearized reporter plasmid (e.g., pEGFP-Pem1-Ad2) and a circular control plasmid (e.g., mCherry).

    • After 24-48 hours, harvest cells and analyze the ratio of GFP-positive to mCherry-positive cells by flow cytometry. A decrease in this ratio indicates reduced NHEJ efficiency.

3. Immunofluorescence Staining for RAD51 and 53BP1 Foci

This method visualizes the recruitment of DNA repair proteins to sites of DNA damage.

  • Procedure:

    • Seed cells on coverslips in a multi-well plate.

    • Treat with this compound or transfect with 53BP1 siRNA.

    • Induce DNA damage (e.g., by ionizing radiation or treatment with a DNA-damaging agent).

    • Allow time for foci formation (typically 1-8 hours).

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with 0.5% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies against RAD51 and/or 53BP1.

    • Incubate with fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

    • Mount coverslips and visualize foci using a fluorescence microscope.

    • Quantify the number and intensity of foci per cell using image analysis software.

Visualizing the Pathways and Logic

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway, the experimental workflow for comparing the two methods, and the logical advantages of this compound.

DNA_Repair_Choice cluster_DSB DNA Double-Strand Break cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_HR Homologous Recombination (HR) DSB DSB 53BP1 53BP1 DSB->53BP1 Ku70_80 Ku70/80 DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs LigIV Ligase IV DNA_PKcs->LigIV NHEJ_Repair Repair (Error-prone) LigIV->NHEJ_Repair Resection End Resection RAD51 RAD51 Resection->RAD51 HR_Repair Repair (Error-free) RAD51->HR_Repair 53BP1->Ku70_80 promotes 53BP1->Resection inhibits BRCA1 BRCA1 53BP1->BRCA1 antagonizes BRCA1->Resection promotes

Caption: Role of 53BP1 in DNA repair pathway choice.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Functional Assays start Start: Cell Culture UNC2170 This compound Treatment (Varying Concentrations) start->UNC2170 siRNA 53BP1 siRNA Transfection start->siRNA Control Control (e.g., DMSO, scrambled siRNA) start->Control HR_assay HR Efficiency Assay (DR-GFP) UNC2170->HR_assay NHEJ_assay NHEJ Efficiency Assay UNC2170->NHEJ_assay Foci_assay RAD51/53BP1 Foci Formation UNC2170->Foci_assay PARPi_assay PARP Inhibitor Sensitivity (IC50 Determination) UNC2170->PARPi_assay siRNA->HR_assay siRNA->NHEJ_assay siRNA->Foci_assay siRNA->PARPi_assay Control->HR_assay Control->NHEJ_assay Control->Foci_assay Control->PARPi_assay Data_Analysis Data Analysis and Comparison HR_assay->Data_Analysis NHEJ_assay->Data_Analysis Foci_assay->Data_Analysis PARPi_assay->Data_Analysis

Caption: Workflow for comparing this compound and 53BP1 knockdown.

Advantages_UNC2170 cluster_UNC2170 This compound cluster_Knockdown Genetic Knockdown Reversibility Reversibility Advantages Key Advantages Reversibility->Advantages enables washout studies Temporal_Control Temporal Control Temporal_Control->Advantages allows cell cycle-specific inhibition Dose_Response Dose-Dependent Tuning Dose_Response->Advantages permits fine-tuning of inhibition Specificity Potentially Higher Specificity Specificity->Advantages reduces unintended consequences Irreversibility Irreversibility Sustained_Effect Sustained Depletion Off_Target Known Off-Target Effects

Caption: Logical advantages of this compound over genetic knockdown.

Conclusion: Choosing the Right Tool for the Job

Both this compound and genetic knockdown are valuable tools for studying the function of 53BP1. Genetic knockdown provides a robust method for achieving sustained loss of 53BP1 function and is well-suited for studies where a long-term, stable inhibition is desired.

However, for experiments requiring precise temporal control, dose-dependent inhibition, and the ability to study the reversal of effects, the small molecule inhibitor this compound offers significant advantages. Its ability to be introduced and removed from a system with ease makes it a superior choice for dissecting the dynamic roles of 53BP1 in the DNA damage response, particularly for investigating cell cycle-dependent processes and the kinetics of DNA repair pathway choice. As with any inhibitor, careful validation of its on-target effects and assessment of potential off-target liabilities are crucial for the robust interpretation of experimental results.

References

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